molecular formula C7H10N2O3 B12834450 Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate CAS No. 206533-21-3

Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate

Cat. No.: B12834450
CAS No.: 206533-21-3
M. Wt: 170.17 g/mol
InChI Key: USAHXKBHMIGXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure This particular compound is characterized by the presence of a methyl group, a hydroxyethyl group, and a carboxylate group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate typically involves the reaction of imidazole derivatives with appropriate reagents. One common method is the esterification of 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-(2-carboxyethyl)-1H-imidazole-4-carboxylic acid.

    Reduction: 1-(2-hydroxyethyl)-1H-imidazole-4-methanol.

    Substitution: Various halogenated imidazole derivatives.

Scientific Research Applications

Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylate groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The imidazole ring can participate in electron transfer processes, contributing to its reactivity.

Comparison with Similar Compounds

Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:

  • 1-(2-hydroxyethyl)-3-methylimidazolium chloride
  • 1,3-bis-(2-hydroxyethyl)-imidazolium chloride
  • 1-butyl-2,3,4,5-tetramethylimidazolium bromide

These compounds share similar structural features but differ in their substituents, which can significantly impact their physicochemical properties and applications. For example, the presence of additional hydroxyethyl groups or different alkyl chains can alter their solubility, melting points, and reactivity.

Biological Activity

Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate (CAS No. 206533-21-3) is an imidazole derivative that has gained attention for its potential biological activities. This compound features a methyl ester functional group and a hydroxyethyl substituent, which may influence its pharmacological properties. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial and fungal strains. For instance, a study highlighted the antibacterial activity of imidazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity : Imidazole derivatives are known to inhibit enzymes critical for microbial metabolism, such as those involved in cell wall synthesis.
  • Membrane Disruption : These compounds can integrate into microbial membranes, leading to increased permeability and subsequent cell lysis.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural features. Research into SAR has shown that modifications at the imidazole ring or the carboxylate moiety can significantly alter biological activity. For example, the introduction of different alkyl or aryl groups can enhance antimicrobial potency or selectivity towards specific pathogens .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various imidazole derivatives, including this compound, demonstrated a notable inhibition of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, revealing that the compound exhibited an MIC of 32 µg/mL against both strains .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida albicans. The results indicated that this compound inhibited fungal growth with an IC50 value of approximately 25 µg/mL. This study also explored the compound's mechanism by assessing its impact on ergosterol biosynthesis, a critical component of fungal cell membranes .

Table 1: Biological Activity Summary

Activity Type Target Organisms MIC/IC50 (µg/mL) Mechanism of Action
AntibacterialStaphylococcus aureus32Enzyme inhibition; membrane disruption
AntibacterialEscherichia coli32Enzyme inhibition; membrane disruption
AntifungalCandida albicans25Ergosterol biosynthesis inhibition

Table 2: Structure-Activity Relationship Insights

Modification Effect on Activity
Hydroxyethyl groupIncreased solubility and potency
Methyl ester substitutionEnhanced membrane permeability
Aromatic substitutionsImproved selectivity towards pathogens

Properties

CAS No.

206533-21-3

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 1-(2-hydroxyethyl)imidazole-4-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-12-7(11)6-4-9(2-3-10)5-8-6/h4-5,10H,2-3H2,1H3

InChI Key

USAHXKBHMIGXIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=N1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.